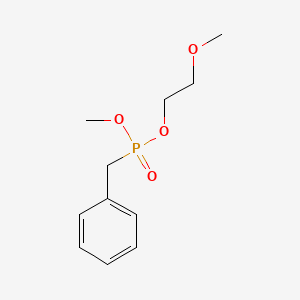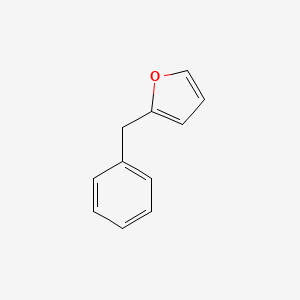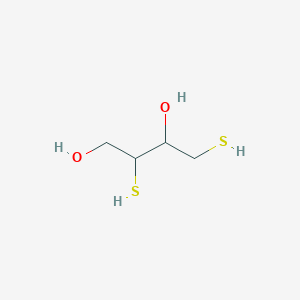
2,4-Bis(sulfanyl)butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(sulfanyl)butane-1,3-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a dithiol and diol, making it a versatile reagent in various chemical reactions, particularly in the reduction of disulfide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Bis(sulfanyl)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or dithioerythritol (DTE). The synthesis typically involves the reaction of a suitable precursor, such as a disulfide compound, with a reducing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(sulfanyl)butane-1,3-diol undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins and other biomolecules.
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), dithioerythritol (DTE), and other thiol-based reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Reduction: The major product is the reduced form of the target disulfide compound.
Oxidation: The major product is the corresponding disulfide compound.
Substitution: The major products are esters or ethers, depending on the substituent used.
Scientific Research Applications
2,4-Bis(sulfanyl)butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various organic synthesis reactions.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications in reducing oxidative stress and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The primary mechanism of action of 2,4-Bis(sulfanyl)butane-1,3-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound react with disulfide bonds in proteins or other molecules, breaking the disulfide linkage and forming two thiol groups. This reduction process is crucial in maintaining the reduced state of thiol-containing biomolecules and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Dithiothreitol (DTT): A widely used reducing agent with similar properties but different stereochemistry.
Dithioerythritol (DTE): An epimer of DTT with similar reducing capabilities.
2-Aminobutane-1,4-dithiol (DTBA): Another dithiol compound with similar reducing properties but different functional groups
Uniqueness
2,4-Bis(sulfanyl)butane-1,3-diol is unique due to its specific combination of thiol and hydroxyl groups, which provides it with distinct reactivity and solubility properties. Its ability to form stable cyclic structures in its oxidized form and its high reactivity at neutral pH make it a valuable reagent in various scientific and industrial applications .
Properties
CAS No. |
796963-82-1 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
2,4-bis(sulfanyl)butane-1,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-4(8)3(6)2-7/h3-8H,1-2H2 |
InChI Key |
HOEOVWHYUZKNFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CS)O)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)

![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
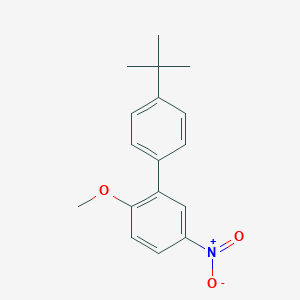

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
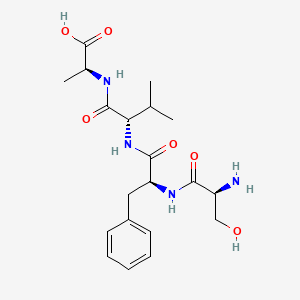

![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
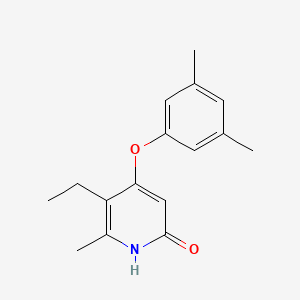
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
